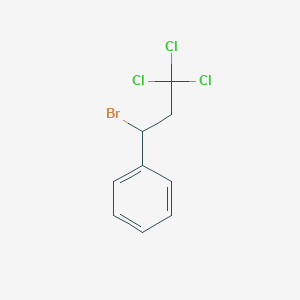
(1-Bromo-3,3,3-trichloropropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromo-3,3,3-trichloropropyl)benzene is an organic compound with the molecular formula C₉H₈BrCl₃. It consists of a benzene ring substituted with a 1-bromo-3,3,3-trichloropropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3,3,3-trichloropropyl)benzene typically involves the bromination of 3,3,3-trichloropropylbenzene. This reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions include maintaining a controlled temperature to ensure the selective bromination of the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromo-3,3,3-trichloropropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkane or alkene
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes or alkenes
Aplicaciones Científicas De Investigación
(1-Bromo-3,3,3-trichloropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (1-Bromo-3,3,3-trichloropropyl)benzene involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: Consists of a benzene ring substituted with a single bromine atom.
Chlorobenzene: Consists of a benzene ring substituted with a single chlorine atom.
(1-Bromo-3-chloropropyl)benzene: Similar structure but with fewer chlorine atoms
Uniqueness
(1-Bromo-3,3,3-trichloropropyl)benzene is unique due to the presence of both bromine and multiple chlorine atoms on the propyl group. This combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
34372-27-5 |
|---|---|
Fórmula molecular |
C9H8BrCl3 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(1-bromo-3,3,3-trichloropropyl)benzene |
InChI |
InChI=1S/C9H8BrCl3/c10-8(6-9(11,12)13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clave InChI |
GYXDKVQPLSJHKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(Cl)(Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


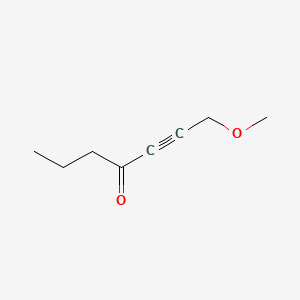

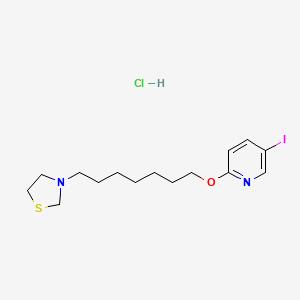


![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
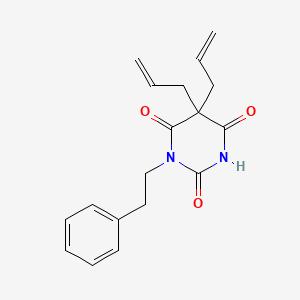

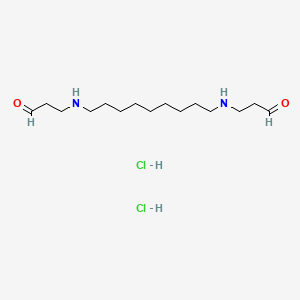
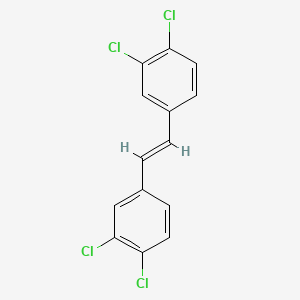

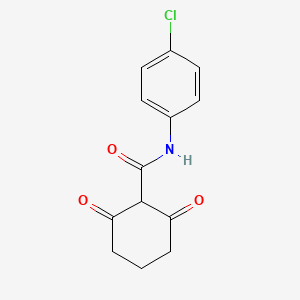
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)

